molecular formula C9H11NO2 B8427093 1-(3-Methoxy-phenyl)-ethanone oxime

1-(3-Methoxy-phenyl)-ethanone oxime

Cat. No. B8427093
M. Wt: 165.19 g/mol
InChI Key: PHQAPZHVNJXUSH-UHFFFAOYSA-N
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Patent
US08013181B2

Procedure details

To a solution of 50 g of 3-methoxy acetophenone in 250 ml of isopropyl alcohol charged 92 g of potassium carbonate and 46 g of hydroxylamine hydrochloride followed by heating the contents to about 60° C. and maintained for about 2 hours. The reaction mass is cooled to about 28° C., filtered the separated solid and washed with 100 ml of isopropyl alcohol. The resulting filterate was distilled under vacuum at about 55° C. to yield 58 g of 1-(3-methoxy-phenyl)-ethanone oxime.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[CH:5]=1)=O.C(=O)([O-])[O-].[K+].[K+].Cl.[NH2:19][OH:20]>C(O)(C)C>[CH3:11][O:10][C:6]1[CH:5]=[C:4]([C:2](=[N:19][OH:20])[CH3:1])[CH:9]=[CH:8][CH:7]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OC
Name
Quantity
92 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
46 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for about 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is cooled to about 28° C.
FILTRATION
Type
FILTRATION
Details
filtered the separated solid
WASH
Type
WASH
Details
washed with 100 ml of isopropyl alcohol
DISTILLATION
Type
DISTILLATION
Details
The resulting filterate was distilled under vacuum at about 55° C.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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